molecular formula C10H21ClN2O2 B2409297 Tert-butyl N-[(1-aminocyclobutyl)methyl]carbamate;hydrochloride CAS No. 2416236-73-0

Tert-butyl N-[(1-aminocyclobutyl)methyl]carbamate;hydrochloride

Cat. No.: B2409297
CAS No.: 2416236-73-0
M. Wt: 236.74
InChI Key: WFPKQHOVCRLVAG-UHFFFAOYSA-N
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Description

Tert-butyl N-[(1-aminocyclobutyl)methyl]carbamate;hydrochloride: is a chemical compound with the molecular formula C10H20N2O2·HCl. It is a derivative of aminocyclobutane and is used in various scientific research applications, including chemistry, biology, medicine, and industry.

Synthetic Routes and Reaction Conditions:

  • Chemical Synthesis: The compound can be synthesized through the reaction of tert-butyl chloroformate with 1-aminocyclobutylmethylamine under controlled conditions.

  • Industrial Production Methods: Large-scale production involves optimizing reaction conditions to achieve high yield and purity, often using advanced chemical reactors and purification techniques.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

  • Reduction: Reduction reactions can be used to convert the compound into its reduced forms.

  • Substitution: Substitution reactions can introduce different functional groups into the compound.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

  • Reduction: Reducing agents like lithium aluminum hydride are often used.

  • Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed:

  • Oxidation: Oxidized derivatives of the compound.

  • Reduction: Reduced forms of the compound.

  • Substitution: Substituted derivatives with different functional groups.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions. Biology: It is used in biological studies to investigate the effects of aminocyclobutane derivatives on biological systems. Medicine: Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways. It interacts with enzymes and receptors, leading to various biological responses. The exact mechanism of action depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • Tert-butyl N-[(3-aminocyclobutyl)methyl]carbamate: A structural analog with a different cyclobutyl group.

  • Tert-butyl N-[(2-aminocyclobutyl)methyl]carbamate: Another analog with a different position of the amino group on the cyclobutyl ring.

Uniqueness: Tert-butyl N-[(1-aminocyclobutyl)methyl]carbamate;hydrochloride is unique due to its specific structural features and reactivity, which make it suitable for certain applications that other similar compounds may not be able to fulfill.

Properties

IUPAC Name

tert-butyl N-[(1-aminocyclobutyl)methyl]carbamate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O2.ClH/c1-9(2,3)14-8(13)12-7-10(11)5-4-6-10;/h4-7,11H2,1-3H3,(H,12,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUEQIRPVYVDATL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1(CCC1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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